6-Nitroquinazoline
Overview
Description
6-Nitroquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The nitro group at the sixth position of the quinazoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitroquinazoline typically involves the nitration of quinazoline derivatives. One common method is the nitration of quinazoline using fuming nitric acid in concentrated sulfuric acid. This reaction introduces the nitro group at the sixth position of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors such as anthranilic acid. The process includes nitration, cyclization, and purification steps to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: Catalytic hydrogenation can reduce the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride or other strong bases in the presence of suitable nucleophiles.
Major Products Formed:
Reduction: 6-Aminoquinazoline.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
6-Nitroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-nitroquinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit shikimate dehydrogenase, an enzyme involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants . This inhibition can lead to reduced growth and development in plants, making it a potential herbicide .
Comparison with Similar Compounds
4,7-Dichloro-6-nitroquinazoline: Used as an intermediate in the synthesis of various therapeutic agents.
6-Bromoquinazoline: Known for its anticancer and antimicrobial activities.
6-Iodoquinazoline: Explored for its potential in treating tuberculosis and other infections.
Uniqueness: 6-Nitroquinazoline stands out due to its specific nitro group positioning, which imparts unique reactivity and biological activity. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-nitroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(3-7)4-9-5-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKRGHYKSBDJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344891 | |
Record name | 6-Nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-95-8 | |
Record name | 6-Nitroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7556-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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